molecular formula C13H10N6O B15102343 N-[2-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide

N-[2-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide

Cat. No.: B15102343
M. Wt: 266.26 g/mol
InChI Key: YRONQHVQLDYPRI-UHFFFAOYSA-N
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Description

N-[2-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide is a heterocyclic compound that features a tetrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide typically involves the formation of the tetrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-aminobenzonitrile with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. This intermediate is then reacted with 4-chloropyridine-3-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tetrazole and pyridine rings can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenated reagents and strong bases like sodium hydride can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is explored for its potential use in materials science, particularly in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the pyridine ring can participate in π-π interactions. These interactions enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-tetrazol-5-yl)phenyl]benzamide
  • N-[2-(1H-tetrazol-1-yl)phenyl]benzamide
  • N-[2-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide

Uniqueness

N-[2-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide is unique due to its specific arrangement of the tetrazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10N6O

Molecular Weight

266.26 g/mol

IUPAC Name

N-[2-(tetrazol-1-yl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C13H10N6O/c20-13(10-5-7-14-8-6-10)16-11-3-1-2-4-12(11)19-9-15-17-18-19/h1-9H,(H,16,20)

InChI Key

YRONQHVQLDYPRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=NC=C2)N3C=NN=N3

Origin of Product

United States

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